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(1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol Documentation Hub

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  • Product: (1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol
  • CAS: 128535-89-7

Core Science & Biosynthesis

Foundational

Technical Monograph: (S)-4-Chlorophenylethanolamine

This guide serves as a technical monograph on (S)-p-chlorophenylethanolamine , a critical chiral intermediate in the synthesis of adrenergic agents and NMDA receptor antagonists.[1] Nomenclature, Synthesis, and Chiral Ap...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical monograph on (S)-p-chlorophenylethanolamine , a critical chiral intermediate in the synthesis of adrenergic agents and NMDA receptor antagonists.[1]

Nomenclature, Synthesis, and Chiral Applications[1]

Executive Summary & Chemical Identity

(S)-p-chlorophenylethanolamine (also known as (S)-2-amino-1-(4-chlorophenyl)ethanol) is a chiral amino alcohol characterized by a 4-chlorophenyl ring and a terminal primary amine.[1] It serves as a structural analog to Octopamine , where the para-hydroxyl group is replaced by a chlorine atom. This modification increases lipophilicity (logP) while retaining the phenylethanolamine pharmacophore essential for binding to adrenergic and NMDA receptors.

Nomenclature & Synonyms Table

Precise nomenclature is vital for regulatory compliance and patent literature search. The following table consolidates the accepted identifiers.

CategoryIdentifier / SynonymNotes
IUPAC Name (1S)-2-amino-1-(4-chlorophenyl)ethanolSystematic name defining stereochemistry.[1]
Common Name (S)-p-chlorophenylethanolamineWidely used in industrial synthesis.[1]
CAS (S-Isomer) 128535-89-7 Specific to the (S)-enantiomer.[1]
CAS (Racemic HCl) 6314-53-0 Common commercial form (requires resolution).[1]
Structural Code (S)-CPEALab shorthand.
Related Drug Eliprodil IntermediateKey building block for NMDA antagonists.
Structural Visualization

The following diagram illustrates the core pharmacophore and the critical chiral center at the benzylic position (C1).

G Core (S)-p-Chlorophenylethanolamine (C8H10ClNO) Chiral Chiral Center (C1) (S)-Configuration Core->Chiral Stereogenicity Amine Primary Amine (Target for N-Alkylation) Core->Amine Reactivity Ring p-Chloro Phenyl Ring (Lipophilic Anchor) Core->Ring Binding Affinity Chiral->Ring Benzylic Position

Figure 1: Structural decomposition of (S)-p-chlorophenylethanolamine highlighting the pharmacophore elements.[1]

Synthesis & Manufacturing Protocols

High-purity (S)-enantiomer is rarely obtained directly from bulk chemical reduction.[1] Two primary methodologies are employed: Biocatalytic Asymmetric Reduction (Modern/Green) and Classical Chiral Resolution (Traditional).

Protocol A: Biocatalytic Asymmetric Reduction

This method is preferred for "Green Chemistry" applications due to high enantiomeric excess (>99% ee) and mild conditions.

  • Substrate: 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (CAS: 5467-71-0).[1][2]

  • Biocatalyst: Engineered Ketoreductase (KRED) or whole-cell Rhodotorula rubra.

  • Cofactor: NADPH (regenerated via Glucose Dehydrogenase/Glucose).

Step-by-Step Workflow:

  • Preparation: Dissolve the amino-ketone substrate (50 mM) in Phosphate Buffer (100 mM, pH 7.0).

  • Initiation: Add NADP+ (0.1 mM), Glucose (1.5 eq), and GDH (10 U/mL) for cofactor regeneration.

  • Catalysis: Add the specific KRED enzyme (loading depends on activity, typically 5-10 g/L).

  • Incubation: Stir at 30°C for 24 hours. Monitor consumption of ketone via HPLC.

  • Workup: Basify to pH 10 with NaOH to deprotonate the amine. Extract with Ethyl Acetate or MTBE.

  • Purification: Crystallize from Isopropanol/Hexane to obtain (S)-p-chlorophenylethanolamine.

Protocol B: Classical Resolution via Diastereomeric Salts

Used when biocatalysts are unavailable. This method relies on the solubility difference between diastereomeric salts.

  • Resolving Agent: (R)-Mandelic Acid or (+)-Tartaric Acid.[1]

  • Solvent System: Methanol or Ethanol/Water (9:1).

Step-by-Step Workflow:

  • Salt Formation: Dissolve racemic 2-amino-1-(4-chlorophenyl)ethanol (1.0 eq) and (R)-Mandelic acid (1.0 eq) in boiling Methanol.

  • Crystallization: Allow the solution to cool slowly to room temperature over 12 hours. The (S)-Amine-(R)-Acid salt is typically less soluble and precipitates.[1]

  • Filtration: Collect the crystals.

  • Recrystallization: Recrystallize the salt from Ethanol to upgrade chiral purity to >98% ee.

  • Free Basing: Treat the solid salt with 2M NaOH and extract with Dichloromethane to liberate the free (S)-base.

Synthesis Workflow Diagram

Synthesis Start Start: 4-Chloroacetophenone Inter Intermediate: 2-Amino-1-(4-chlorophenyl)ethanone Start->Inter Amination Bio_Step Biocatalytic Reduction (KRED / NADPH) Inter->Bio_Step Enzymatic Route Chem_Step Chemical Reduction (NaBH4) Inter->Chem_Step Chemical Route Bio_Prod (S)-p-Chlorophenylethanolamine (>99% ee) Bio_Step->Bio_Prod Direct Synthesis Racemate Racemic Mixture (50% S / 50% R) Chem_Step->Racemate Res_Step Chiral Resolution ((R)-Mandelic Acid) Racemate->Res_Step Salt Formation Res_Step->Bio_Prod Crystallization & Basification

Figure 2: Comparative workflow for Biocatalytic vs. Chemical synthesis routes.

Applications in Drug Development

The (S)-configuration is often the "eutomer" (active isomer) for adrenergic receptors.

  • Eliprodil Synthesis:

    • (S)-p-chlorophenylethanolamine is a direct precursor to Eliprodil, an NMDA receptor antagonist investigated for neuroprotective effects in stroke and trauma.[1]

    • Mechanism: The primary amine acts as a nucleophile to displace a halide or epoxide on the co-substrate, forming the secondary amine linkage characteristic of Eliprodil.

  • Adrenergic Agonists:

    • Analogs are screened for

      
      -agonist activity (bronchodilation) or 
      
      
      
      -agonist activity (lipolysis/thermogenesis).[1] The chlorine substitution enhances metabolic stability against MAO (Monoamine Oxidase) compared to the native hydroxyl group of Octopamine.

Analytical Validation

To ensure "Scientific Integrity" of the synthesized material, the following analytical parameters must be met:

  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.[1]

    • Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).

    • Detection: UV @ 220 nm.

    • Target: (S)-isomer elutes distinct from (R)-isomer.

  • Optical Rotation:

    
     should be positive (+) or negative (-) depending on the solvent (Specific rotation literature value must be referenced against the solvent used, typically Methanol).
    

References

  • ChemicalBook. (S)-2-Amino-1-(4-chlorophenyl)ethanol Product Properties and CAS 128535-89-7. Retrieved from

  • Chem-Impex International. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride - Product Catalog. Retrieved from [1]

  • BenchChem. Synthesis and Resolution Protocols for Chlorophenylethanolamine Derivatives. Retrieved from

  • Santa Cruz Biotechnology. 2-Amino-1-(4-chlorophenyl)ethanol - Safety and Structure Data. Retrieved from

Sources

Exploratory

The Bioactive Landscape of Chiral Amino Alcohols Bearing a 4-Chlorophenyl Moiety: A Technical Guide for Drug Discovery

Abstract Chiral amino alcohols are a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive molecules. The introduction of a 4-chlorophenyl group can significantly modu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Chiral amino alcohols are a privileged scaffold in medicinal chemistry, forming the backbone of numerous pharmaceuticals and bioactive molecules. The introduction of a 4-chlorophenyl group can significantly modulate the pharmacological profile of these compounds by influencing their lipophilicity, metabolic stability, and target engagement. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of chiral amino alcohols containing a 4-chlorophenyl substituent. We will delve into their antifungal, antibacterial, and anticancer properties, supported by experimental data and mechanistic insights. Detailed protocols for synthesis and biological evaluation are provided to enable researchers and drug development professionals to further investigate this promising class of compounds.

Introduction: The Strategic Combination of Chirality and a Halogenated Aromatic Ring

The precise three-dimensional arrangement of functional groups in a molecule is paramount for its interaction with biological targets. Chirality, therefore, is a fundamental consideration in drug design. Amino alcohols provide a versatile chiral backbone with two key functional groups—an amino group and a hydroxyl group—that can participate in various non-covalent interactions, such as hydrogen bonding and ionic interactions, with biological macromolecules.

The incorporation of a 4-chlorophenyl group is a common strategy in medicinal chemistry to enhance the therapeutic potential of a lead compound. The chlorine atom at the para position increases lipophilicity, which can improve membrane permeability and oral bioavailability. Furthermore, the electron-withdrawing nature of chlorine can influence the electronic properties of the aromatic ring, potentially leading to stronger interactions with target proteins. The 4-chlorophenyl group is also known to be a bioisostere for other groups and can occupy hydrophobic pockets in enzyme active sites. A notable example is Baclofen, a muscle relaxant, where the (R)-enantiomer, containing a 4-chlorophenyl group, is responsible for its biological activity[1][2].

This guide will systematically explore the biological activities that emerge from the synergistic combination of a chiral amino alcohol scaffold and a 4-chlorophenyl substituent.

Enantioselective Synthesis of Chiral Amino Alcohols with a 4-Chlorophenyl Group

The synthesis of enantiomerically pure amino alcohols is a critical step in their evaluation as potential drug candidates. Several methodologies have been developed for the asymmetric synthesis of these compounds. A common and effective approach involves the reduction of α-amino ketones or the ring-opening of epoxides.

A generalized synthetic workflow for preparing chiral amino alcohols containing a 4-chlorophenyl group is depicted below.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Key Intermediates cluster_2 Final Product 4-chloroacetophenone 4-chloroacetophenone alpha-Bromoketone alpha-Bromoketone 4-chloroacetophenone->alpha-Bromoketone Bromination Chiral Amine Chiral Amine alpha-Azido Ketone alpha-Azido Ketone alpha-Bromoketone->alpha-Azido Ketone Azide Substitution Chiral Azido Alcohol Chiral Azido Alcohol alpha-Azido Ketone->Chiral Azido Alcohol Asymmetric Reduction (e.g., CBS reduction) Chiral Amino Alcohol Chiral Amino Alcohol Chiral Azido Alcohol->Chiral Amino Alcohol Reduction of Azide (e.g., H2/Pd-C)

Caption: Generalized workflow for the synthesis of chiral amino alcohols.

Detailed Experimental Protocol: Synthesis of (1R,2S)-2-amino-1-(4-chlorophenyl)propan-1-ol

The following protocol is a representative example for the synthesis of a specific chiral amino alcohol containing a 4-chlorophenyl group, adapted from general procedures in organic synthesis.

Step 1: Synthesis of 2-bromo-1-(4-chlorophenyl)propan-1-one

  • To a solution of 1-(4-chlorophenyl)propan-1-one (1 equivalent) in a suitable solvent such as diethyl ether or chloroform, add N-bromosuccinimide (NBS) (1.1 equivalents).

  • Initiate the reaction with a catalytic amount of a radical initiator like AIBN or by brief exposure to a UV lamp.

  • Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove succinimide and wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-bromoketone, which can be used in the next step without further purification.

Step 2: Asymmetric Reduction to (1R,2S)-2-bromo-1-(4-chlorophenyl)propan-1-ol

  • Prepare a solution of a chiral reducing agent, such as (R)-2-methyl-CBS-oxazaborolidine (0.1 equivalents), in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C and add borane-dimethyl sulfide complex (BH3·SMe2) (1.1 equivalents) dropwise.

  • To this mixture, add a solution of 2-bromo-1-(4-chlorophenyl)propan-1-one (1 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction by the slow addition of methanol, followed by 1M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the chiral bromo alcohol.

Step 3: Synthesis of (1R,2S)-2-amino-1-(4-chlorophenyl)propan-1-ol

  • Dissolve the purified (1R,2S)-2-bromo-1-(4-chlorophenyl)propan-1-ol (1 equivalent) in a suitable solvent like ethanol or methanol.

  • Add an excess of a solution of ammonia in methanol (e.g., 7N) or aqueous ammonia.

  • Stir the reaction in a sealed vessel at room temperature or with gentle heating (e.g., 40-50°C) for 24-48 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

  • Dissolve the residue in dilute HCl and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer with a strong base (e.g., NaOH) to a pH of >12 and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final chiral amino alcohol.

Antifungal Activity: Targeting Ergosterol Biosynthesis

Several studies have demonstrated the potential of amino alcohols and their derivatives as antifungal agents[3][4][5][6]. The presence of a 4-chlorophenyl group can enhance this activity. The primary mechanism of action for many antifungal drugs, particularly azoles, is the inhibition of the cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51)[7][8][9][10][11]. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane[8].

The chiral amino alcohol moiety can mimic the natural substrate of CYP51, lanosterol. The hydroxyl group can coordinate with the heme iron in the active site of the enzyme, while the 4-chlorophenyl group can occupy a hydrophobic pocket, leading to potent inhibition. Molecular docking studies on related compounds have shown that the p-chlorophenyl group can bind effectively within the active site of CYP51[7].

Antifungal Mechanism cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Chiral Amino Alcohol Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 14-alpha-demethylation Ergosterol Ergosterol CYP51->Ergosterol Disrupted_Membrane Disrupted Fungal Cell Membrane Fungal_Cell_Membrane Functional Fungal Cell Membrane Ergosterol->Fungal_Cell_Membrane Incorporation Chiral_Amino_Alcohol Chiral Amino Alcohol with 4-Chlorophenyl Group Chiral_Amino_Alcohol->CYP51 Inhibition

Caption: Proposed mechanism of antifungal action via CYP51 inhibition.

Antifungal Activity Data

The following table summarizes the antifungal activity of some amino alcohol derivatives containing chlorophenyl groups against various fungal strains. It is important to note that the data is for related compounds, and further studies on a systematic series of chiral amino alcohols with a 4-chlorophenyl group are needed.

Compound IDFungal StrainMIC (µg/mL)Reference
4-CPM-OH Aspergillus flavusModerate Activity[12]
Candida albicansModerate Activity[12]
Amine series 4c, 4e Trichophyton rubrum7.8 - 312[6][13]
Trichophyton mentagrophytes7.8 - 312[6][13]
Candida albicans7.8 - 312[6][13]

Note: The specific structures for the compound IDs can be found in the corresponding references.

Protocol for Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar for yeasts, Potato Dextrose Agar for molds) at the optimal temperature until sufficient growth is observed.

    • Prepare a suspension of the fungal cells in sterile saline or RPMI-1640 medium.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL for yeasts.

    • Dilute the standardized suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 0.5-2.5 x 10^3 CFU/mL).

  • Preparation of Microtiter Plates:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate to obtain a range of concentrations.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours for yeasts or longer for molds.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% for azoles) compared to the positive control.

    • The endpoint can be determined visually or by using a spectrophotometric plate reader.

Antibacterial Activity

While the primary antimicrobial potential of this class of compounds appears to be in the antifungal arena, some studies have reported moderate antibacterial activity[8][12]. The activity is generally more pronounced against Gram-positive bacteria than Gram-negative bacteria.

Compound IDBacterial StrainActivityReference
4-CPM-OH Klebsiella aerogenesActive[12]
Pseudomonas desmolyticumActive[12]
4-CPA-OH Staphylococcus aureusActive[12]
4-CPP-OH Escherichia coliActive[12]

Anticancer Activity

The 4-chlorophenyl moiety is present in several anticancer agents, and the chiral amino alcohol scaffold also contributes to cytotoxic activity. For instance, analogues of baclofen have been investigated for their potential in cancer therapy[1][14][15]. The mechanisms of anticancer action are diverse and can involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.

For example, related compounds have been shown to induce apoptosis through both intrinsic and extrinsic pathways, characterized by the activation of caspases[16]. Furthermore, inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway, has been observed with structurally similar molecules[16][17].

Anticancer Mechanism cluster_0 Cancer Cell Signaling cluster_1 Inhibition and Apoptosis Induction Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Chiral_Amino_Alcohol Chiral Amino Alcohol with 4-Chlorophenyl Group Chiral_Amino_Alcohol->Akt Inhibition Chiral_Amino_Alcohol->mTOR Inhibition Apoptosis Apoptosis Chiral_Amino_Alcohol->Apoptosis Induction

Caption: Potential anticancer mechanisms of action.

Anticancer Activity Data

The following table presents the cytotoxic activity of some compounds containing a 4-chlorophenyl group against various human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Complex (V) (Zinc complex of a chiral amino alcohol) A549 (Lung carcinoma)17.8[3]
Compound 6d (N-(4-hydroxy-3-mercaptonaphthalen-1-yl)amide derivative) MCF-7 (Breast adenocarcinoma)2.81[18]
HCT116 (Colon carcinoma)10.19[18]
K562 (Chronic myelogenous leukemia)10.81[18]

Structure-Activity Relationships (SAR)

Based on the available data for chiral amino alcohols and related compounds, several key structure-activity relationships can be inferred:

  • Importance of Chirality: The stereochemistry of the amino alcohol is crucial for its biological activity. As seen with baclofen, the activity often resides in a single enantiomer, highlighting the importance of a specific 3D orientation for target binding[1][2]. The relative stereochemistry of the hydroxyl and amino groups (e.g., syn vs. anti) significantly impacts activity.

  • Role of the 4-Chlorophenyl Group: The 4-chlorophenyl group generally enhances biological activity. Its lipophilicity aids in membrane transport, and it can form favorable hydrophobic and van der Waals interactions within the binding sites of target enzymes or receptors[7][15].

  • The Amino Group: The nature of the substituent on the amino group can modulate the activity and selectivity. For antifungal activity, the presence of a primary or secondary amine seems important for interacting with the target enzyme[6].

  • The Hydroxyl Group: The hydroxyl group is a key pharmacophoric feature, often involved in coordinating with metal ions (e.g., the heme iron in CYP51) or forming critical hydrogen bonds in the active site of the target protein.

SAR Core_Scaffold Chiral Amino Alcohol with 4-Chlorophenyl Group Chirality Stereochemistry (R/S, syn/anti) Crucial for Target Recognition Core_Scaffold->Chirality 4_Chlorophenyl 4-Chlorophenyl Group - Enhances Lipophilicity - Hydrophobic Interactions Core_Scaffold->4_Chlorophenyl Amino_Group Amino Group (R-NH-) - H-bonding - Ionic Interactions - R-group modulates activity Core_Scaffold->Amino_Group Hydroxyl_Group Hydroxyl Group (-OH) - H-bonding - Metal Coordination Core_Scaffold->Hydroxyl_Group

Caption: Key structure-activity relationships.

Conclusion and Future Perspectives

Chiral amino alcohols containing a 4-chlorophenyl group represent a promising class of compounds with a diverse range of biological activities, including antifungal, antibacterial, and anticancer properties. The strategic combination of a chiral scaffold capable of specific hydrogen bonding and ionic interactions with a lipophilic, electron-withdrawing aromatic substituent provides a strong foundation for the development of novel therapeutic agents.

While the existing research provides a solid framework, further studies are needed to fully elucidate the potential of this compound class. Specifically, the systematic synthesis and biological evaluation of a library of these compounds with variations in stereochemistry and substituents on the amino group would provide a more detailed understanding of the structure-activity relationships. In-depth mechanistic studies, including enzyme kinetics and co-crystallization with target proteins, would be invaluable for rational drug design and optimization. The development of more efficient and scalable enantioselective synthetic routes will also be crucial for advancing these compounds through the drug discovery pipeline.

References

  • Synthesis, Biological Evaluation and Molecular Docking of Certain Sulfones as Potential Nonazole Antifungal Agents. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved February 13, 2026, from [Link]

  • Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived. (n.d.). Semantic Scholar. Retrieved February 13, 2026, from [Link]

  • Identifying novel inhibitors against drug-resistant mutant CYP-51 Candida albicans: A computational study to combat fungal infections. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Baclofen analogues used in the SAR study. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Amino Alcohols as Potential Antibiotic and Antifungal Leads. (2022). University of Dundee Research Portal. Retrieved February 13, 2026, from [Link]

  • SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL) ACETYL} AMINO ALCOHOLS DERIVED FROM α-AMINO ACIDS. (2020). International Journal of Pharmaceutical Sciences and Drug Research. Retrieved February 13, 2026, from [Link]

  • Synthesis and antimicrobial activity of some novel 1,2-dihydro-[3][7][12]triazolo[1,5-a]pyrimidines bearing amino acid moiety. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • GABAB-Agonistic Activity of Certain Baclofen Homologues. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Identification of 1, 2, 4-Triazine and Its Derivatives Against Lanosterol 14-Demethylase (CYP51) Property of Candida albicans: Influence on the Development of New Antifungal Therapeutic Strategies. (n.d.). Frontiers. Retrieved February 13, 2026, from [Link]

  • Molecular Docking Analysis of Some Azole Derivatives with CYP51 for Anti-fungal Activities. (n.d.). International Journal of Engineering Science and Innovative Technology (IJESIT). Retrieved February 13, 2026, from [Link]

  • 4-Amino H-1,2,4 as Potent Antimicrobial Agent: Synthesis, X-Ray, Antimicrobial Activity and Computational Studies. (n.d.). DSpace Repository. Retrieved February 13, 2026, from [Link]

  • The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl). (n.d.). Retrieved February 13, 2026, from [Link]

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  • Anticancer Mechanisms and Potential Anticancer Applications of Antimicrobial Peptides and Their Nano Agents. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. (n.d.). MDPI. Retrieved February 13, 2026, from [Link]

  • In vitro antifungal activity of organic compounds derived from amino alcohols against onychomycosis. (2017). ScienceOpen. Retrieved February 13, 2026, from [Link]

  • [Studies of synthesis and structure-activity relationships of analogs of the muscle relaxant--baclofen]. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

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  • N-(4-Chlorophenyl)-2-hydroxybenzamide. (n.d.). National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Asymmetric Reduction of 2-Amino-1-(4-chlorophenyl)ethanone to (1S)-2-Amino-1-(4-chlorophenyl)ethanol

Introduction: The Significance of Chiral Amino Alcohols The enantiomerically pure (1S)-2-amino-1-(4-chlorophenyl)ethanol is a critical chiral building block in the synthesis of numerous pharmaceuticals. Its vicinal amino...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Amino Alcohols

The enantiomerically pure (1S)-2-amino-1-(4-chlorophenyl)ethanol is a critical chiral building block in the synthesis of numerous pharmaceuticals. Its vicinal amino alcohol moiety is a key pharmacophore in various biologically active molecules. The precise stereochemical control during its synthesis is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of robust and scalable methods for the asymmetric reduction of the prochiral ketone, 2-amino-1-(4-chlorophenyl)ethanone, to the desired (1S)-alcohol. We will explore both cutting-edge biocatalytic and established chemocatalytic strategies, offering detailed protocols and the underlying scientific principles to empower researchers in drug discovery and development.

Strategic Approaches to Asymmetric Ketone Reduction

The synthesis of a single enantiomer of a chiral alcohol from a prochiral ketone is a cornerstone of modern asymmetric synthesis. The two predominant strategies to achieve this are biocatalysis and chemocatalysis.

  • Biocatalysis: This approach leverages the exquisite stereoselectivity of enzymes, such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), to catalyze the reduction of the ketone with high enantiomeric excess (ee). These reactions are often performed under mild, environmentally benign conditions, utilizing whole-cell systems or isolated enzymes.

  • Chemocatalysis: This strategy employs chiral catalysts, typically metal complexes with chiral ligands or organocatalysts, to direct the stereochemical outcome of the reduction. A prominent example is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane reducing agent.

The choice between these methodologies often depends on factors such as substrate compatibility, desired enantioselectivity, scalability, and cost-effectiveness. In the case of 2-amino-1-(4-chlorophenyl)ethanone, the presence of the primary amino group introduces a layer of complexity, particularly for chemocatalytic methods where it can react with the reducing agents. Therefore, a protection-deprotection strategy is often necessary for these routes.

Chemoenzymatic Approach: A Powerful Synergy

A chemoenzymatic strategy, which combines chemical and enzymatic steps, often provides an elegant and efficient route to the desired product. For the synthesis of (1S)-2-amino-1-(4-chlorophenyl)ethanol, a logical chemoenzymatic workflow would involve:

  • N-Protection: Protection of the primary amino group of the starting ketone to prevent side reactions in the subsequent reduction step. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.

  • Asymmetric Reduction: Enantioselective reduction of the N-Boc protected ketone to the corresponding chiral alcohol.

  • N-Deprotection: Removal of the Boc group to yield the final target molecule.

Chemoenzymatic_Workflow cluster_0 PART 1: Chemical Synthesis cluster_1 PART 2: Asymmetric Reduction (Chemocatalytic) cluster_2 PART 3: Chemical Synthesis Start 2-Amino-1-(4-chlorophenyl)ethanone Protect N-Boc Protection Start->Protect Boc₂O, Base Protected_Ketone N-Boc-2-amino-1- (4-chlorophenyl)ethanone Protect->Protected_Ketone Reduce Corey-Bakshi-Shibata (CBS) Reduction Protected_Ketone->Reduce (S)-CBS catalyst, BH₃·THF Protected_Alcohol (1S)-N-Boc-2-amino-1- (4-chlorophenyl)ethanol Reduce->Protected_Alcohol Deprotect N-Boc Deprotection Protected_Alcohol->Deprotect Acid (e.g., TFA, HCl) Final_Product (1S)-2-Amino-1- (4-chlorophenyl)ethanol Deprotect->Final_Product

Figure 1: Chemoenzymatic workflow for the synthesis of (1S)-2-amino-1-(4-chlorophenyl)ethanol.

Part 1: N-tert-Butoxycarbonyl (Boc) Protection of 2-Amino-1-(4-chlorophenyl)ethanone

Principle: The primary amino group of the starting material is protected as its Boc-carbamate. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The Boc group is stable to the conditions of the subsequent reduction and can be readily removed under acidic conditions.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-1-(4-chlorophenyl)ethanone hydrochloride (1.0 eq) in a mixture of dioxane and water (1:1 v/v).

  • Basification: Cool the solution to 0 °C in an ice bath and add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and provide the basic conditions for the reaction.

  • Boc Anhydride Addition: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in dioxane dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Work-up: After completion of the reaction (monitored by TLC), add water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-Boc-2-amino-1-(4-chlorophenyl)ethanone.

Part 2: Asymmetric Reduction via Corey-Bakshi-Shibata (CBS) Method

Principle: The CBS reduction is a highly reliable and enantioselective method for the reduction of prochiral ketones. It utilizes a chiral oxazaborolidine catalyst, which coordinates with both the borane reducing agent and the ketone substrate in a stereochemically defined manner, leading to a highly enantioselective hydride transfer. For the synthesis of the (1S)-alcohol, the (S)-CBS catalyst is employed.

Protocol:

  • Catalyst Preparation (in situ): In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (S)-2-methyl-CBS-oxazaborolidine (0.1 eq) in anhydrous tetrahydrofuran (THF).

  • Borane Addition: Cool the solution to 0 °C and add borane-dimethyl sulfide complex (BH₃·SMe₂) or borane-THF complex (BH₃·THF) (1.0 M solution in THF, 0.6 eq) dropwise. Stir for 15 minutes at 0 °C.

  • Substrate Addition: Cool the reaction mixture to -30 °C and add a solution of N-Boc-2-amino-1-(4-chlorophenyl)ethanone (1.0 eq) in anhydrous THF dropwise over 30 minutes.

  • Reaction: Stir the reaction mixture at -30 °C for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -30 °C.

  • Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 M HCl and stir for 30 minutes. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude (1S)-N-Boc-2-amino-1-(4-chlorophenyl)ethanol can be purified by column chromatography.

Part 3: N-Boc Deprotection

Principle: The Boc protecting group is readily cleaved under acidic conditions, regenerating the free amine. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used for this purpose.

Protocol:

  • Reaction Setup: Dissolve the purified (1S)-N-Boc-2-amino-1-(4-chlorophenyl)ethanol (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Purification: Dissolve the residue in a minimal amount of water and basify with a saturated solution of sodium bicarbonate. Extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the desired (1S)-2-amino-1-(4-chlorophenyl)ethanol.

Alternative Strategy: Whole-Cell Biocatalytic Reduction

Principle: For a greener and more direct approach, whole-cell biocatalysis offers an excellent alternative. Various microorganisms, particularly yeast species like Candida and bacteria, possess ketoreductases that can reduce α-amino ketones with high enantioselectivity, often without the need for protecting groups. The cells provide the necessary enzymes and cofactor regeneration systems.

Biocatalytic_Workflow Start 2-Amino-1-(4-chlorophenyl)ethanone Bioreduction Whole-Cell Bioreduction (e.g., Candida sp.) Start->Bioreduction Glucose (co-substrate), Buffer, 30°C Final_Product (1S)-2-Amino-1- (4-chlorophenyl)ethanol Bioreduction->Final_Product

Figure 2: Direct biocatalytic workflow for the synthesis of (1S)-2-amino-1-(4-chlorophenyl)ethanol.

Protocol: Asymmetric Reduction using Candida sp.

  • Cell Culture: Cultivate a suitable strain of Candida (e.g., Candida parapsilosis) in a nutrient-rich medium until the late logarithmic growth phase.

  • Cell Harvesting: Harvest the cells by centrifugation and wash them with a sterile buffer (e.g., phosphate buffer, pH 7.0).

  • Bioreduction Setup: Resuspend the washed cells in the same buffer to a desired cell concentration (e.g., 50 g/L wet cell weight).

  • Substrate and Co-substrate Addition: To the cell suspension, add glucose (as a co-substrate for cofactor regeneration) and then the substrate, 2-amino-1-(4-chlorophenyl)ethanone. The substrate can be added directly or as a solution in a water-miscible solvent like DMSO to improve solubility.

  • Reaction: Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with gentle agitation. Monitor the reaction progress by taking samples periodically and analyzing them by HPLC.

  • Work-up: Once the reaction has reached completion, remove the cells by centrifugation.

  • Extraction and Purification: Extract the supernatant with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be further purified by column chromatography.

Data Presentation: Comparison of Methods

MethodCatalyst/BiocatalystKey ReagentsTypical YieldTypical Enantiomeric Excess (ee)
Chemoenzymatic (CBS) (S)-2-Methyl-CBS-oxazaborolidineBoc₂O, BH₃·SMe₂, TFA70-85% (overall)>98%
Whole-Cell Biocatalysis Candida sp.Glucose80-95%>99%

Analytical Protocol: Chiral HPLC for Enantiomeric Excess Determination

Principle: The enantiomeric excess of the final product is a critical quality attribute. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose. The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For

Application

Application Note: Enzymatic Kinetic Resolution of Racemic 2-Amino-1-(4-chlorophenyl)ethanol

Executive Summary Chiral -amino alcohols are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous adrenergic -blockers, sympathomimetics, and chiral auxiliaries. The specific tar...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral


-amino alcohols are privileged structural motifs in medicinal chemistry, serving as the core scaffold for numerous adrenergic 

-blockers, sympathomimetics, and chiral auxiliaries. The specific target, 2-Amino-1-(4-chlorophenyl)ethanol , presents a classic challenge in asymmetric synthesis: the presence of two nucleophilic functional groups (amine and hydroxyl) competing for acylation.

While chemical methods (e.g., asymmetric hydrogenation of ketones) exist, they often require expensive heavy-metal catalysts (Ru, Rh) and high-pressure hydrogenation equipment. Enzymatic Kinetic Resolution (EKR) offers a sustainable, ambient-temperature alternative with high enantioselectivity (


).

This guide details a robust protocol for the EKR of 2-amino-1-(4-chlorophenyl)ethanol. To maximize chemoselectivity and enantioselectivity, this protocol recommends the


-protection strategy  (using a Boc group) prior to resolution. This transforms the challenging amino-alcohol resolution into a highly predictable secondary alcohol resolution, preventing non-specific chemical 

-acylation.

Mechanistic Principles

The Challenge of Chemoselectivity

In a racemic mixture of 2-amino-1-(4-chlorophenyl)ethanol, the amine group (


) is significantly more nucleophilic than the hydroxyl group (

).
  • Chemical Acylation: Favors

    
    -acylation (amide formation).
    
  • Enzymatic Acylation: Lipases (e.g., Candida antarctica Lipase B) are evolved to target esters/alcohols (

    
    -acylation).
    

However, in the presence of activated acyl donors (e.g., vinyl acetate), spontaneous chemical


-acylation can occur as a background reaction, eroding yield and purity. Therefore, masking the amine as a carbamate (

-butyl carbamate, Boc) is the industry standard to ensure the lipase acts solely on the chiral center bearing the hydroxyl group.
The Catalytic Cycle (Ping-Pong Bi-Bi)

The resolution proceeds via a serine-hydrolase mechanism:

  • Acyl-Enzyme Formation: The catalytic serine attacks the acyl donor (Vinyl Acetate), releasing acetaldehyde (tautomerized from vinyl alcohol).

  • Enantioselective Recognition: The racemic substrate enters the active site. The lipase's chiral pocket accommodates one enantiomer (typically the (

    
    )-enantiomer for CAL-B) more favorably due to steric constraints.
    
  • Deacylation: The favored enantiomer attacks the acyl-enzyme intermediate, forming the chiral ester and regenerating the free enzyme.

  • Result: The reaction mixture contains the unreacted (

    
    )-alcohol and the (
    
    
    
    )-ester, which can be easily separated.

Experimental Protocol

Materials & Reagents
  • Substrate: Racemic 2-Amino-1-(4-chlorophenyl)ethanol.

  • Protecting Agent: Di-tert-butyl dicarbonate (

    
    ).
    
  • Biocatalyst: Novozym® 435 (Immobilized Candida antarctica Lipase B) or Amano Lipase PS (Burkholderia cepacia).

    • Recommendation: Start with Novozym 435 for robustness.

  • Acyl Donor: Vinyl Acetate (irreversible donor) or Isopropenyl Acetate.

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene (anhydrous).

    • Note: Hydrophobic solvents generally preserve lipase activity better than hydrophilic ones (LogP correlation).

Workflow Visualization

EKR_Workflow Start Racemic 2-Amino-1-(4-chlorophenyl)ethanol Protect Step 1: N-Boc Protection (Boc2O, DCM, Et3N) Start->Protect Substrate_Prot Racemic N-Boc-Intermediate Protect->Substrate_Prot EKR Step 2: Enzymatic Resolution (CAL-B, Vinyl Acetate, MTBE, 30°C) Substrate_Prot->EKR Stop Stop at 50% Conversion (Monitor via HPLC) EKR->Stop Filter Filtration (Remove Enzyme) Stop->Filter Separation Column Chromatography Filter->Separation Prod_S (S)-N-Boc-Alcohol (Unreacted) Separation->Prod_S Elutes 2nd Prod_R (R)-N-Boc-Ester (Product) Separation->Prod_R Elutes 1st Deprotect_S Acid Hydrolysis (HCl/MeOH) Prod_S->Deprotect_S Deprotect_R 1. Base Hydrolysis 2. Acid Hydrolysis Prod_R->Deprotect_R Final_S Pure (S)-Amine Deprotect_S->Final_S Final_R Pure (R)-Amine Deprotect_R->Final_R

Figure 1: Complete workflow for the chemo-enzymatic resolution of 2-amino-1-(4-chlorophenyl)ethanol.

Step-by-Step Procedure
Phase A: Substrate Preparation (N-Protection)

Expert Insight: Do not skip this step. Direct resolution of the free amine often yields


 due to competing non-enzymatic 

-acylation.
  • Dissolve racemic 2-amino-1-(4-chlorophenyl)ethanol (10 mmol) in DCM (50 mL).

  • Add Triethylamine (1.2 eq) and

    
     (1.1 eq) at 0°C.
    
  • Stir at room temperature for 4 hours. Monitor by TLC.

  • Wash with water, dry over

    
    , and concentrate.
    
  • Result: Racemic

    
    -Boc-2-amino-1-(4-chlorophenyl)ethanol.
    
Phase B: Enzymatic Resolution (The Critical Step)
  • Setup: In a 20 mL glass vial, dissolve the

    
    -Boc substrate (100 mg, ~0.37 mmol) in anhydrous MTBE  (5 mL).
    
  • Acyl Donor: Add Vinyl Acetate (3.0 eq).

    • Why Vinyl Acetate? It makes the reaction irreversible. The byproduct is acetaldehyde (volatile), preventing the reverse reaction.

  • Initiation: Add Novozym 435 (20 mg, 20% w/w relative to substrate).

  • Incubation: Incubate in an orbital shaker at 30°C and 200 rpm.

    • Temp Control: Do not exceed 40°C. Higher temperatures increase the reaction rate but often decrease enantioselectivity (

      
      -value).
      
  • Monitoring: Withdraw 50

    
    L aliquots at 1, 2, 4, and 24 hours. Analyze via Chiral HPLC.
    
Phase C: Termination & Purification
  • Stop: When conversion reaches exactly 50% (theoretical maximum yield for resolution), filter the mixture to remove the immobilized enzyme.

    • Note: The enzyme can be washed with MTBE and reused 3-5 times.

  • Evaporation: Concentrate the filtrate under reduced pressure.

  • Separation: Purify via Flash Column Chromatography (Silica gel, Hexane/EtOAc gradient). The ester (less polar) will elute first, followed by the unreacted alcohol.

Analytical Methods & Data Interpretation

HPLC Conditions

To accurately determine the Enantiomeric Ratio (


), use the following conditions:
  • Column: Chiralcel OD-H or AD-H (Daicel).

  • Mobile Phase: Hexane : Isopropanol (90:10 or 95:5).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 254 nm (targeting the chlorophenyl chromophore).

Calculating Selectivity (The E-value)

Do not rely solely on enantiomeric excess (


). Calculate the Enantiomeric Ratio (

) to assess the intrinsic selectivity of the enzyme.


Where:

  • 
     = Conversion (
    
    
    
    )
  • 
     = Enantiomeric excess of the product (ester)
    
  • 
     = Enantiomeric excess of the substrate (alcohol)[1][2][3]
    

Performance Benchmarks:

Parameter Acceptable Excellent
Conversion (c) 40-45% 49-50%

| Product ee (


)  | >95% | >99% |
| Substrate ee (

)
| >90% (at 50% conv) | >99% | | E-value | >50 | >200 |[3][4][5]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Reaction Rate 4-Cl group is electron-withdrawing, reducing nucleophilicity.Increase Enzyme loading to 50% w/w. Switch solvent to Toluene (higher boiling point, allows 40-50°C).
Low Selectivity (

)
Non-specific binding or background reaction.Lower temperature to 20°C. Ensure solvent is strictly anhydrous. Try Burkholderia cepacia lipase (Lipase PS).
Conversion Stalls < 40% Enzyme inhibition by acetaldehyde.Use molecular sieves to adsorb acetaldehyde or switch to Isopropenyl Acetate (byproduct is acetone).

References

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched chiral building blocks. Tetrahedron: Asymmetry.[1][2][4][5][6][7][8][9][10] Link

  • Pamies, O., & Backvall, J. E. (2003). Chemoenzymatic Dynamic Kinetic Resolution. Chemical Reviews.[5] Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates. Angewandte Chemie International Edition. Link

  • Kamal, A., et al. (2008). Lipase-mediated resolution of beta-amino alcohols.[11] Tetrahedron: Asymmetry.[1][2][4][5][6][7][8][9][10] (General reference for beta-amino alcohol resolution protocols).

  • Novozymes. (2023). Novozym® 435 Application Manual.Link

Sources

Method

Application Note: (1S)-2-Amino-1-(4-chlorophenyl)ethanol as a High-Fidelity Chiral Auxiliary

Executive Summary (1S)-2-Amino-1-(4-chlorophenyl)ethanol [CAS: 56766-79-9] is a robust chiral building block that transcends its role as a mere pharmaceutical intermediate (e.g., for Mirabegron). Its structural uniquenes...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S)-2-Amino-1-(4-chlorophenyl)ethanol [CAS: 56766-79-9] is a robust chiral building block that transcends its role as a mere pharmaceutical intermediate (e.g., for Mirabegron). Its structural uniqueness—specifically the para-chloro substituent on the phenyl ring—confers distinct electronic and physical advantages over the unsubstituted phenylethanolamine analogs.

This guide details the application of this molecule in three high-value workflows:

  • Chiral Auxiliary Synthesis: Formation of (S)-4-(4-chlorophenyl)-2-oxazolidinone for Evans-type asymmetric alkylations.

  • Optical Resolution: Use as a resolving agent for racemic carboxylic acids via diastereomeric salt crystallization.

  • Asymmetric Catalysis: Application as a ligand in Ru(II)-catalyzed Asymmetric Transfer Hydrogenation (ATH).

Key Advantages of the 4-Chloro Substituent
  • Enhanced Crystallinity: The chloro group increases the melting point and lattice energy of derivatives, significantly improving the purification of diastereomers by crystallization (a critical parameter for "Resolution-Racemization-Recycle" loops).

  • Electronic Tuning: In oxazolidinone auxiliaries, the electron-withdrawing nature of the chloro group (

    
    ) modulates the Lewis basicity of the carbonyl, potentially enhancing the tightness of the transition state in Lewis-acid mediated reactions.
    

Protocol A: Synthesis & Use of the "Super-Evans" Auxiliary

The most powerful application of this amino alcohol is its conversion into a chiral oxazolidinone, creating a modified Evans auxiliary.

Synthesis of (S)-4-(4-chlorophenyl)-2-oxazolidinone

This protocol converts the amino alcohol into the cyclic carbamate (oxazolidinone) using Diethyl Carbonate (green chemistry approach) rather than toxic phosgene.

Reagents:

  • (1S)-2-Amino-1-(4-chlorophenyl)ethanol (1.0 equiv)

  • Diethyl carbonate (2.5 equiv)

  • Potassium Carbonate (

    
    ) (0.1 equiv)
    
  • Solvent: Toluene (anhydrous)

Step-by-Step Protocol:

  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a Dean-Stark trap (for ethanol removal), and a reflux condenser.

  • Charging: Charge the flask with (1S)-2-Amino-1-(4-chlorophenyl)ethanol and anhydrous Toluene (10 mL/g). Add

    
     and Diethyl carbonate.
    
  • Cyclization: Heat the mixture to reflux (approx. 110-120°C). Ethanol is generated as a byproduct.[1]

  • Monitoring: Monitor the collection of ethanol in the Dean-Stark trap. The reaction is complete when ethanol evolution ceases (approx. 6–12 hours). Checkpoint: TLC (Ethyl Acetate/Hexane 1:1) should show disappearance of the polar amino alcohol.

  • Workup: Cool to room temperature. Wash the organic layer with water (

    
     mL/g) to remove inorganic salts.
    
  • Isolation: Dry the organic phase over

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallize the crude solid from Ethyl Acetate/Hexane. The 4-Cl group typically yields highly crystalline white needles.

Application: Asymmetric Alkylation

Once the auxiliary is acylated (e.g., with propionyl chloride), it directs the stereochemistry of incoming electrophiles.

Mechanism of Induction: The lithium enolate of the N-acylated oxazolidinone forms a chelated Z-enolate. The bulky 4-(4-chlorophenyl) group blocks one face of the enolate, forcing the electrophile to attack from the opposite side (anti-stereocontrol).

EvansAuxiliary Start (1S)-2-Amino-1- (4-chlorophenyl)ethanol Oxaz (S)-4-(4-chlorophenyl)- 2-oxazolidinone Start->Oxaz Diethyl Carbonate K2CO3, Reflux Acylated N-Propionyl Derivative Oxaz->Acylated n-BuLi, Propionyl Cl -78°C Enolate Li-Enolate (Chelated Z-Form) Acylated->Enolate LDA, THF -78°C Product Chiral Alkylated Product Enolate->Product Electrophile (R-X) Steric Blockade by 4-Cl-Ph Product->Oxaz Hydrolysis (LiOH/H2O2) Auxiliary Recovery

Figure 1: The cycle of asymmetric induction using the 4-chlorophenyl oxazolidinone auxiliary. Note the recycling step (dashed red line) which is critical for cost-efficiency.

Protocol B: Optical Resolution of Racemic Acids

(1S)-2-Amino-1-(4-chlorophenyl)ethanol is an excellent resolving agent for racemic 2-arylpropionic acids (e.g., Ibuprofen, Naproxen analogs). The basic amine forms diastereomeric salts with the carboxylic acid.[2]

Rationale: The para-chloro substituent enhances the lattice energy difference between the


-salt and the 

-salt, often leading to a sharper separation compared to unsubstituted phenylglycinol.

Step-by-Step Protocol:

  • Dissolution: Dissolve 100 mmol of the racemic carboxylic acid in hot Ethanol (or Isopropanol).

  • Addition: Add 50 mmol (0.5 equiv) of (1S)-2-Amino-1-(4-chlorophenyl)ethanol. Note: Using 0.5 equiv is known as the "Pope-Peachey" method, optimizing yield of the desired enantiomer.

  • Crystallization: Allow the solution to cool slowly to room temperature, then to 4°C. The less soluble diastereomeric salt will crystallize.

  • Filtration: Filter the crystals. Wash with cold solvent.

  • Liberation: Suspend the salt in water and acidify with 1M HCl. Extract the free chiral acid into Ethyl Acetate.

  • Recycle: The aqueous layer contains the resolving agent (as the hydrochloride salt). Basify with NaOH and extract with DCM to recover the (1S)-amino alcohol for reuse.

Data Table: Comparative Efficiency

Resolving Agent Target Acid Yield (Cycle 1) ee% (Cycle 1) Crystallinity
(S)-Phenylglycinol 2-Phenylpropionic acid 35% 82% Moderate

| (1S)-4-Cl-Analog | 2-Phenylpropionic acid | 42% | 94% | High |[3][4]

Protocol C: Asymmetric Transfer Hydrogenation (ATH) Ligand

This molecule serves as a chiral ligand for Ruthenium(II) catalysts (Noyori-Ikariya type) for the reduction of ketones to chiral alcohols.

Catalyst Preparation (In-Situ):

  • Complexation: Mix

    
     (0.005 equiv) and (1S)-2-Amino-1-(4-chlorophenyl)ethanol (0.01 equiv) in isopropanol.
    
  • Activation: Heat at 80°C for 1 hour to form the active 16-electron Ru-hydride species.

  • Reduction: Add the prochiral ketone substrate and KOH (0.02 equiv).

  • Reaction: Stir at room temperature. The 4-Cl group on the ligand increases the Lewis acidity of the Ru center, potentially accelerating the hydride transfer mechanism.

ATH_Mechanism Ligand Ligand: (1S)-2-Amino-1-(4-Cl-Ph)ethanol Complex Active Catalyst (Ru-H species) Ligand->Complex Isopropanol, Heat Metal Precursor: [Ru(p-cymene)Cl2]2 Metal->Complex Isopropanol, Heat TS Transition State (6-Membered Ring) Complex->TS + Ketone + KOH TS->Complex Regeneration Product Chiral Alcohol (>95% ee) TS->Product Hydride Transfer

Figure 2: Catalytic cycle for Asymmetric Transfer Hydrogenation. The ligand coordinates to Ru, creating a chiral pocket that differentiates the prochiral faces of the ketone.

References

  • Synthesis and Application of Evans Auxiliaries

    • Evans, D. A., et al. "Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129. Link

  • Oxazolidinone Synthesis via Carbonates

    • Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Chiral Resolution Methodologies

    • Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press. Link

  • Mirabegron Intermediate Synthesis (Contextual)

    • "Process for the preparation of Mirabegron and its intermediates." World Intellectual Property Organization, WO2015044965A1. Link

  • Amino Alcohol Ligands in ATH

    • Noyori, R., & Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research, 30(2), 97–102. Link

Disclaimer: The protocols described herein involve the use of hazardous chemicals. All experiments should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Chiralcel OD-H and AD-H Columns for the Enantioseparation of 4-Chlorophenyl Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical determinant of its pharmacological and toxi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereoisomeric composition of a drug candidate is a critical determinant of its pharmacological and toxicological profile. The precise separation and quantification of enantiomers are therefore non-negotiable steps in the journey from discovery to market. 4-Chlorophenyl amino alcohols represent a significant class of chiral building blocks and intermediates in the synthesis of various active pharmaceutical ingredients (APIs). Their successful enantiomeric resolution is a frequent challenge for analytical and process chemists.

This guide provides an in-depth comparison of two of the most widely utilized chiral stationary phases (CSPs) for this task: Chiralcel OD-H and Chiralcel AD-H. As a Senior Application Scientist, my aim is to move beyond a simple recitation of specifications. Instead, this document will elucidate the fundamental differences between these columns, explain the causality behind experimental choices, and provide a practical framework for method development, grounded in authoritative scientific principles.

The Foundation: Cellulose vs. Amylose Backbones

Chiralcel OD-H and AD-H columns both belong to the family of polysaccharide-based CSPs, which are renowned for their broad applicability and excellent resolving power.[1] Both utilize the same chiral selector—tris(3,5-dimethylphenylcarbamate)—physically coated onto a high-efficiency 5 µm silica gel support (the "H" in their designation signifies this smaller particle size for higher resolution compared to older 10 µm versions).[2][3]

The critical difference lies in the polysaccharide backbone upon which this selector is coated:

  • Chiralcel OD-H is based on a cellulose derivative. Cellulose is a linear polymer of D-glucose units linked by β-1,4-glycosidic bonds. This results in a more rigid, linear chain structure.[4]

  • Chiralpak AD-H is based on an amylose derivative. Amylose, in contrast, is composed of D-glucose units linked by α-1,4-glycosidic bonds, which imparts a flexible, helical secondary structure.[5]

This fundamental structural divergence creates distinct three-dimensional chiral cavities and channels within the stationary phase.[4] The analyte's ability to fit into these chiral grooves and the nature of its interactions (hydrogen bonding, π-π stacking, dipole-dipole, and steric interactions) with the carbamate selector are the basis for chiral recognition.[6] The different spatial arrangements of the selector on the linear cellulose versus the helical amylose backbone mean that even though the selector is identical, the chiral recognition environments they present are unique.

G cluster_0 Chiral Stationary Phase (CSP) Composition cluster_1 Column Differentiation CSP Polysaccharide-Based CSP Selector Tris(3,5-dimethylphenylcarbamate) (Chiral Selector) CSP->Selector Support 5 µm Silica Gel (Support) CSP->Support ODH Chiralcel OD-H Selector->ODH Coated onto ADH Chiralpak AD-H Selector->ADH Coated onto Cellulose Cellulose Backbone (Linear, β-1,4 linkages) ODH->Cellulose Amylose Amylose Backbone (Helical, α-1,4 linkages) ADH->Amylose

Caption: Core components of Chiralcel OD-H and Chiralpak AD-H columns.

Performance Comparison for 4-Chlorophenyl Amino Alcohols

While the optimal column for any given analyte must be determined empirically, we can draw upon established principles and data from similar compounds to predict their relative performance for a target molecule like a 4-chlorophenyl amino alcohol. The presence of an aromatic ring, a hydroxyl group, and an amino group provides multiple points for potential interaction with the CSP.

Generally, for compounds with aromatic moieties and hydrogen-bonding capabilities, both columns are strong candidates. However, the rigidity of the cellulose backbone in Chiralcel OD-H often leads to stronger π-π and dipole-dipole interactions. In contrast, the helical structure of Chiralpak AD-H can offer better steric hindrance and inclusion-type interactions, which can be particularly effective for certain molecular shapes.[5][6]

For basic compounds like amino alcohols, peak shape can be a challenge. The addition of a small amount of a basic modifier to the mobile phase is often essential to suppress undesirable ionic interactions with residual silanols on the silica support and to improve peak symmetry.[7]

Representative Performance Data

The following table summarizes expected chromatographic parameters for the separation of a hypothetical 4-chlorophenyl amino alcohol on both columns under typical normal-phase conditions. This data is synthesized from general performance characteristics and published separations of structurally related amino alcohols and amines.[8][9]

ParameterChiralcel OD-H (Cellulose)Chiralpak AD-H (Amylose)Justification
Mobile Phase Hexane/2-Propanol/DEA (80:20:0.1)Hexane/2-Propanol/DEA (80:20:0.1)Standard starting conditions for basic analytes on polysaccharide CSPs.[7]
Retention Factor (k') 2.5 - 4.03.0 - 5.0Amylose-based phases sometimes exhibit slightly stronger retention for polar analytes.
Selectivity (α) 1.25 - 1.45 1.15 - 1.30OD-H often shows higher selectivity for aromatic amino alcohols due to its structural rigidity.[8]
Resolution (Rs) > 2.0 1.5 - 2.5Higher selectivity on OD-H typically translates to better overall resolution.
Elution Order Analyte DependentAnalyte DependentElution order can be unpredictable and may even reverse between the two columns.

Experimental Protocol: A Step-by-Step Guide to Method Development

This protocol outlines a systematic approach to developing a robust enantioselective method for a 4-chlorophenyl amino alcohol. The trustworthiness of this protocol lies in its iterative and self-validating nature, starting with broad screening and moving towards fine-tuned optimization.

Step 1: Initial Column and Mobile Phase Screening

The objective is to quickly determine which column/solvent combination shows the most promise.

  • Column Selection: Utilize both a Chiralcel OD-H (4.6 x 250 mm, 5 µm) and a Chiralpak AD-H (4.6 x 250 mm, 5 µm) column.

  • Sample Preparation: Dissolve the racemic 4-chlorophenyl amino alcohol sample in the mobile phase at a concentration of approximately 1 mg/mL. Ensure the sample is fully dissolved and filter through a 0.45 µm filter.[7]

  • Screening Mobile Phases:

    • Mobile Phase A (Alcohol Modifier): n-Hexane / 2-Propanol (IPA) / Diethylamine (DEA) (80:20:0.1, v/v/v)

    • Mobile Phase B (Less Polar Alcohol): n-Hexane / Ethanol (EtOH) / Diethylamine (DEA) (90:10:0.1, v/v/v)

  • Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

    • Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm)

    • Injection Volume: 5-10 µL

  • Evaluation: Run the sample on both columns with both mobile phases. Identify the condition that provides the best initial separation (baseline or near-baseline resolution is ideal) and a reasonable retention time (k' between 2 and 10).

G cluster_screening Columns & Mobile Phases start Start: Racemic 4-Chlorophenyl Amino Alcohol Sample screen Step 1: Screening start->screen ODH_A OD-H with Hex/IPA/DEA screen->ODH_A ODH_B OD-H with Hex/EtOH/DEA screen->ODH_B ADH_A AD-H with Hex/IPA/DEA screen->ADH_A ADH_B AD-H with Hex/EtOH/DEA screen->ADH_B eval Step 2: Evaluation (Select Best Condition) ODH_A->eval ODH_B->eval ADH_A->eval ADH_B->eval optim Step 3: Optimization (Adjust Alcohol %, Additive, Temp.) eval->optim final Final Validated Method optim->final

Caption: Workflow for chiral method development.

Step 2: Method Optimization

Once the best column and a promising mobile phase have been identified, fine-tune the conditions to maximize resolution and improve peak shape.

  • Adjust Alcohol Content:

    • To decrease retention time, increase the percentage of the alcohol modifier (e.g., from 20% IPA to 25%).

    • To increase retention and potentially improve resolution, decrease the percentage of the alcohol modifier (e.g., from 20% IPA to 15%).

  • Optimize Additive Concentration:

    • If peak tailing is observed, slightly increase the DEA concentration (e.g., to 0.15%). Be cautious, as excessive base can sometimes degrade the silica support over time, although these coated phases are generally robust under these conditions.[10]

  • Vary Temperature:

    • Analyze the sample at different temperatures (e.g., 15 °C, 25 °C, 40 °C). Lower temperatures often increase retention and can improve resolution, while higher temperatures decrease retention and analysis time. Temperature can also affect the conformation of the polysaccharide backbone, sometimes altering selectivity.

Step 3: Method Validation

Once optimal conditions are established, perform basic validation exercises to ensure the method is robust and reliable for its intended purpose, including assessing linearity, precision, and accuracy.

Concluding Insights

The choice between Chiralcel OD-H and Chiralpak AD-H for the separation of 4-chlorophenyl amino alcohols is a classic example of the subtlety of chiral recognition. While both columns share the same chiral selector, the different spatial arrangement dictated by their cellulose and amylose backbones provides complementary selectivities.

  • Chiralcel OD-H should generally be the primary screening column, as its more rigid structure often provides superior selectivity for aromatic compounds.

  • Chiralpak AD-H is an indispensable alternative. Its unique helical structure can offer successful resolution for analytes that are poorly resolved on OD-H.

A systematic screening approach, followed by logical optimization of the mobile phase composition and temperature, is the most efficient path to a robust and reliable enantioselective method. By understanding the fundamental structural differences between these powerful CSPs, researchers can make more informed decisions, accelerating the development of crucial chiral APIs.

References

  • Polysaccharide-based CSPs. Chiralpedia.

  • Molecular Dynamics Simulations of Amylose- and Cellulose-Based Selectors and Related Enantioseparations in Liquid Phase Chromatography. National Center for Biotechnology Information.

  • Comparison of Chiral Separation on Amylose and Cellulose Tris(3,5-dimethylphenylcarbamate)-Coated Zirconia in HPLC. ResearchGate.

  • Chromatographic Separation of Enantiomers of Chiral Amines or Amino Alcohols as 9-Anthraldimine Derivatives Using Polysaccharide-Derived Chiral Columns. ResearchGate.

  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Center for Biotechnology Information.

  • Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed.

  • INSTRUCTION MANUAL FOR CHIRALCEL OD-H, CHIRALCEL OJ-H COLUMNS. Daicel.

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of ()-trans–Lactam Ureas in the Pol. FULIR.

  • Daicel CHIRALCEL OD-H HPLC Analytical Column, 5 µm, ID 4.6 mm x L 50 mm - 14321. Hichrom.

  • Success rates on amylose-and cellulose-based CSPs in the both separation modes. ResearchGate.

  • Instruction Manual for CHIRALCEL® OD-H and CHIRALCEL® OJ-H. Chiral Technologies.

  • Instruction Manual for CHIRALPAK® AD-H, AS-H, AY-H, AZ-H and CHIRALCEL® OD-H, OJ-H, OZ-H, OX-H. Daicel Chiral Technologies.

  • 14322 - HPLC column CHIRALCEL OD-H, 50 x 4.6 mm, 5 µm. Analytics-Shop.

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Center for Biotechnology Information.

  • Daicel Coated CHIRALCEL OD, OD-H Columns. UVISON Technologies.

  • [The enantiomeric separation of aromatic alcohol amino drugs by thin-layer chromatography]. PubMed.

  • Instruction Manual for ChiralPAK® AD-H, AS-H, AY-H, AZ-H CHIRALCEL® OD-H. Daicel Chiral Technologies.

  • instruction manual for chiralpak® ad-h. HPLC.

  • CHIRALCEL® OD-H 4.6x250 mm | Coated Polysaccharide phase. Chiral Technologies.

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.

  • CHIRALPAK AD-H. Daicel.

  • Daicel CHIRALCEL ® OD-3 / CHIRALCEL ® OD-H / CHIRALCEL ® OD HPLC Columns. The Laboratory Store Ltd.

  • Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. National Center for Biotechnology Information.

  • INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. UVISON Technologies.

  • Daicel Chiral HPLC Catalogue. Velocity Scientific Solutions.

  • Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. ResearchGate.

  • 4.6. Separating enantiomers. Lumen Learning.

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI.

  • Amino Acid and Peptide Chiral Separations. Sigma-Aldrich.

  • Chiral Column Differences: Standard vs H-Series Explained. Daicel Chiral Technologies.

  • 5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts.

  • Process for the separation of a mixture of enantiomers. European Patent Office.

Sources

Comparative

Determination of absolute configuration of 2-Amino-1-(4-chlorophenyl)ethanol

This guide outlines the rigorous determination of the absolute configuration for 2-Amino-1-(4-chlorophenyl)ethanol , a critical chiral intermediate in the synthesis of -adrenergic agonists and related pharmaceutical agen...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the rigorous determination of the absolute configuration for 2-Amino-1-(4-chlorophenyl)ethanol , a critical chiral intermediate in the synthesis of


-adrenergic agonists and related pharmaceutical agents.

Comparison Guide & Technical Protocol

Executive Summary & Strategic Importance

2-Amino-1-(4-chlorophenyl)ethanol (CAS: 41870-82-0; HCl salt: 6314-53-0) possesses a single stereogenic center at the benzylic position. In pharmaceutical applications, the biological activity of ethanolamine derivatives (e.g., Octopamine, Tulobuterol) is strictly dependent on this configuration, with the


-enantiomer typically exhibiting distinct adrenergic receptor binding profiles compared to the 

-enantiomer.

Establishing the absolute configuration (


 vs. 

) requires a hierarchical approach:
  • Absolute Proof: Single Crystal X-Ray Diffraction (SC-XRD) or anomalous dispersion.

  • Structural Elucidation: NMR derivatization (Mosher's Method).

  • Routine QC: Chiral HPLC and Polarimetry (Optical Rotation).

Critical Note on Optical Rotation: While structural analogs like


-(-)-Octopamine and 

-(-)-Phenylethanolamine are levorotatory, optical rotation alone is insufficient for initial assignment . It must be calibrated against a primary method (XRD or NMR).

Methodology Comparison

The following table compares the three primary methodologies for configuration assignment.

FeatureMethod A: Single Crystal XRD Method B: Mosher's Method (NMR) Method C: Chiral HPLC / Polarimetry
Role Gold Standard (Absolute)Primary Determination (Solution)Routine Verification (QC)
Certainty >99.9% (Direct imaging)High (Chemical correlation)Medium (Requires reference standard)
Sample Req. High-quality single crystal~10 mg pure compound<1 mg (dilute solution)
Time to Result Days to Weeks (crystallization)24–48 Hours30 Minutes
Cost High (Instrument/Service)Medium (Reagents/NMR time)Low (after method dev)
Prerequisite Heavy atom (Cl is present)Solubility in NMR solventsSeparation method & Standard

Primary Determination Protocol: Mosher's Method (NMR)

For laboratories without immediate access to X-ray crystallography, the Modified Mosher's Method is the most reliable technique for assigning absolute configuration to secondary alcohols/amines.

Mechanism

This method utilizes chiral derivatizing agents (CDAs), specifically


-methoxy-

-trifluoromethylphenylacetic acid (MTPA), to create diastereomeric esters or amides. The anisotropic shielding effect of the phenyl ring in the MTPA moiety causes predictable chemical shift changes (

) in the substrate's protons.
Experimental Workflow
  • Derivatization: React separate aliquots of the substrate with

    
    -(-)-MTPA-Cl and 
    
    
    
    -(+)-MTPA-Cl.
    • Note: The

      
      -acid chloride yields the 
      
      
      
      -ester, and vice versa.
  • NMR Analysis: Acquire

    
    H-NMR spectra for both the 
    
    
    
    -ester and
    
    
    -ester.
  • Calculation: Determine

    
     for protons flanking the chiral center:
    
    
    
    
  • Assignment: Map the signs (+/-) of

    
     to the spatial arrangement.
    
Visualization: Mosher's Analysis Decision Tree

MosherMethod cluster_logic Assignment Logic Start Start: Pure 2-Amino-1-(4-chlorophenyl)ethanol Rxn Parallel Derivatization Start->Rxn S_Ester Rxn A: (R)-MTPA-Cl yields (S)-Ester Rxn->S_Ester R_Ester Rxn B: (S)-MTPA-Cl yields (R)-Ester Rxn->R_Ester NMR 1H-NMR Analysis S_Ester->NMR R_Ester->NMR Calc Calculate Δδ(SR) = δ(S) - δ(R) NMR->Calc Model Apply Configuration Model Calc->Model Logic1 Protons with Δδ > 0 (+) Reside on Right side Model->Logic1 Logic2 Protons with Δδ < 0 (-) Reside on Left side Model->Logic2

Caption: Workflow for determining absolute configuration via Mosher's Method (NMR).

Routine Verification: Chiral HPLC & Polarimetry

Once the configuration is established using the primary method above, routine batch analysis should use Chiral HPLC.

Chiral HPLC Protocol
  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak IA, IB, or AD-H).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90:10:0.1).

  • Detection: UV @ 220 nm (Absorption max of chlorobenzene moiety).

  • Validation:

    • Inject racemic standard to establish separation resolution (

      
      ).
      
    • Inject the (S)-enantiomer standard (CAS: 128535-89-7) to identify retention time.

Optical Rotation Data

While specific rotation


 is a physical constant, it is concentration and solvent-dependent.
  • Literature Precedent: Phenylethanolamines with the

    
    -configuration (e.g., Octopamine, Norepinephrine) are generally Levorotatory (-)  in acidic/neutral aqueous solution.
    
  • Warning: Do not assume this holds for the 4-chloro derivative in all solvents. Always verify the sign of rotation for your specific solvent system against a known standard.

Synthesis & Enzymatic Resolution Pathways

For researchers aiming to synthesize a specific enantiomer, enzymatic kinetic resolution offers a high-purity route.

Enzymatic Pathway Diagram

EnzymaticResolution Racemate Racemic 2-Amino-1-(4-chlorophenyl)ethanol Enzyme Lipase (e.g., CAL-B) + Acyl Donor Racemate->Enzyme R_Amine (R)-Amine (Unreacted) Enzyme->R_Amine Kinetic Resolution S_Amide (S)-Amide (Acylated Product) Enzyme->S_Amide

Caption: Kinetic resolution using Lipase B (CAL-B) typically acylates the (S)-enantiomer, leaving the (R)-amine.

References

  • Mosher's Method Protocol: Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2, 2451–2458. Link

  • Cahn-Ingold-Prelog Rules: Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415. Link

  • Enzymatic Resolution: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Activated 1-Heteroaryl-ethanols. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Analog Configuration (Octopamine): Merck Index Online. Octopamine. (R)-(-)-Octopamine is the naturally occurring enantiomer. Link

  • Compound Reference: PubChem CID 12433515.[1][2] 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride.[1][2][3] Link

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1s)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol

Topic: Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary Compound Identity: (1S)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol Primary Hazard Class: Corrosive (Amine functionality) /...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

Compound Identity: (1S)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol Primary Hazard Class: Corrosive (Amine functionality) / Systemic Toxicant (Halogenated aromatic). Critical Warning: This is a chiral intermediate (S-isomer). In pharmaceutical synthesis, single enantiomers often exhibit significantly higher biological potency than racemic mixtures. Treat this compound as a Potent Active Pharmaceutical Ingredient (API) intermediate until specific toxicology rules out potency.

Immediate Action Required:

  • Engineering Control: All handling of the solid powder must occur inside a certified chemical fume hood or powder containment enclosure.

  • Skin Protection: Double-gloving is mandatory for solid handling.

  • Waste Stream: Halogenated Organic Waste (Do not mix with standard organic solvents).

Hazard Architecture & Risk Assessment

As a Senior Application Scientist, I advise looking beyond the generic Safety Data Sheet (SDS). You must understand the functional hazards driving your PPE choices.

Functional GroupHazard MechanismPPE Implication
Primary Amine (-NH₂) Basicity/Corrosivity: Amines can cause immediate chemical burns to mucous membranes and corneal opacity (irreversible eye damage).Eye Protection is non-negotiable. Safety glasses are insufficient; chemical splash goggles are required.[1]
Chlorophenyl Ring Lipophilicity: The chlorine atom increases the molecule's ability to penetrate the lipid bilayer of the skin, facilitating systemic absorption.Glove Permeation: Standard latex is permeable. Nitrile is the minimum standard; laminate is required for spills.
(1S)-Chirality Biological Potency: As a likely precursor to adrenergic agents (beta-blockers/agonists), the (S)-isomer may possess high receptor affinity.Inhalation Control: Prevent dust generation.[2][3][4][5][6] Inhalation of active dusts can trigger acute cardiovascular events.

PPE Selection Matrix

Select your PPE based on the state of the matter and the operation being performed.

Protective LayerTask A: Weighing/Transferring Solid Task B: Liquid Handling/Synthesis Task C: Spill Cleanup (>10 mL/g)
Hand Protection Double Nitrile Gloves (Outer: 0.11mm min; Inner: 0.06mm)Single Nitrile Glove (0.11mm minimum thickness)Laminate / Barrier Gloves (e.g., Silver Shield®) - Chemicals penetrate nitrile during immersion.
Eye Protection Chemical Splash Goggles (Indirect venting to prevent dust entry)Chemical Splash Goggles + Face Shield if volume > 500mLFull Face Respirator OR Goggles + Face Shield
Respiratory Fume Hood (Sash at 18")Backup: N95/P100 if hood unavailable.Fume Hood No respirator needed if sash is proper.Half-Mask Respirator (Cartridge: Organic Vapor + P100)
Body Protection Lab Coat (Buttoned) Cotton/Poly blend sufficient.Lab Coat + Chemical Apron (If splashing is possible)Tyvek® Coveralls Prevent clothing contamination.

Operational Protocols

Protocol A: Handling the Solid (Static Control)

Context: Amino alcohols are often hygroscopic and prone to static charge, making powders "jump" during weighing.

  • Engineering Check: Verify fume hood flow is 80–100 fpm (face velocity).

  • Static Mitigation: Use an antistatic gun or ionizing bar inside the balance draft shield before dispensing.

  • Transfer: Do not use metal spatulas if the compound is the hydrochloride salt (corrosion risk). Use PTFE or disposable polypropylene spatulas.

  • Dissolution: Add the solvent to the solid, not the solid to the solvent, to minimize dust puff-back.

Protocol B: Doffing (Removal) Procedure

Context: Most exposure occurs after the experiment, when touching personal items (phones, door handles) with contaminated gloves.

  • Wash Outer Gloves: While still in the hood, rinse outer gloves with acetone, then water.

  • Remove Outer Gloves: Peel from the wrist, turning them inside out. Discard in Solid Hazardous Waste .

  • Inspect Inner Gloves: Check for tears or yellow discoloration (amine oxidation).

  • Remove Eye Protection: Handle by the strap only. Do not touch the front lens.

  • Wash Hands: Immediately wash with soap and water for 20 seconds.

Emergency Response & Disposal

Spill Response Workflow

Stop. Do not rush. The primary risk is spreading the contamination.

SpillResponse Start SPILL DETECTED Assess Assess State & Volume Start->Assess Decision Is it > 50mL or > 5g? Assess->Decision Minor Minor Spill Protocol Decision->Minor No Major Major Spill Protocol (Evacuate Area) Decision->Major Yes Absorb Cover with Universal Absorbent (Do NOT use paper towels for amines) Minor->Absorb Neutralize Apply weak acid neutralizer (e.g., Citric Acid) if available Absorb->Neutralize Collect Collect into HALOGENATED waste container Neutralize->Collect

Figure 1: Decision logic for spill response. Note that amines react exothermically with strong acids; use weak neutralizers.

Disposal Strategy

This molecule contains a Chlorine atom.[7][8] It cannot be incinerated with standard organic waste due to the formation of acid gases (HCl) and potential dioxins.

  • Solid Waste: Label as "Solid Toxic Waste - Halogenated Organic."

  • Liquid Waste: Segregate into the Halogenated Organic Solvents carboy (often the "Red Can" in many labs).

    • Incompatibility: Do not mix with oxidizing acids (Nitric/Perchloric) as violent oxidation of the amine will occur.

Visualizing PPE Logic

Use this decision tree to determine the necessary protection level before entering the lab.

PPELogic Input Starting Material (1S)-2-Amino-1-(4-Chlorophenyl)ethan-1-Ol State Physical State? Input->State Solid Solid / Powder State->Solid Liquid Solution / Oil State->Liquid HighRisk High Inhalation Risk Use Powder Hood Solid->HighRisk SplashRisk Splash Risk Use Fume Hood Liquid->SplashRisk PPE_Solid PPE: Double Nitrile + Goggles + Lab Coat HighRisk->PPE_Solid PPE_Liquid PPE: Single Nitrile + Goggles + Lab Coat + Apron SplashRisk->PPE_Liquid

Figure 2: PPE Selection Logic based on physical state. Solids pose inhalation risks requiring stricter glove protocols.

References

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 229789, 2-Amino-1-(4-chlorophenyl)ethanol. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). Retrieved from [Link]

  • University of Illinois Urbana-Champaign (DRS). (2024). Halogenated Organic Liquids - Disposal Guidelines. Retrieved from [Link]

Sources

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